3-Ethoxycinnamic acid
Description
3-Ethoxycinnamic acid (IUPAC name: (2E)-3-(3-ethoxyphenyl)prop-2-enoic acid) is a substituted cinnamic acid derivative with an ethoxy (-OCH₂CH₃) group at the 3-position of the benzene ring. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol (CAS No. 103986-73-8) . The compound exists predominantly in the trans (E) configuration due to the thermodynamic stability of the conjugated double bond. Cinnamic acid derivatives like 3-ethoxycinnamic acid are widely studied for their biological activities, including antimicrobial, antioxidant, and allelopathic properties. It is commercially available as a research reagent, highlighting its utility in chemical and pharmacological studies .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O3/c1-2-14-10-5-3-4-9(8-10)6-7-11(12)13/h3-8H,2H2,1H3,(H,12,13) |
InChI Key |
DOEYODSOYOGJQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Cinnamic acid derivatives vary in bioactivity and physicochemical properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of 3-ethoxycinnamic acid with structurally analogous compounds:
Structural and Physicochemical Properties
Key Observations :
- Positional Effects : para-Substituted derivatives (e.g., 4-methoxycinnamic acid) exhibit stronger electron-donating resonance effects than meta-substituted analogs, influencing reactivity in oxidation or conjugation reactions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Ethoxycinnamic acid, and how can purity be validated?
- Methodological Answer : Synthesis typically involves esterification of cinnamic acid derivatives using ethoxy-group donors (e.g., ethyl bromide) under acid catalysis. Purity validation requires a combination of HPLC (for quantification) and NMR spectroscopy (structural confirmation). For trace impurities, mass spectrometry (MS) coupled with gas chromatography (GC) is recommended. Ensure calibration against certified reference materials from authoritative databases like NIST Chemistry WebBook .
Q. What safety protocols are essential when handling 3-Ethoxycinnamic acid in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation, wear nitrile gloves and safety goggles, and avoid skin contact. For spills, absorb with diatomaceous earth and decontaminate surfaces with ethanol . Store in airtight containers away from light and moisture. Always consult safety data sheets (SDS) and adhere to institutional protocols for hazardous waste disposal .
Q. What spectroscopic methods are recommended for characterizing 3-Ethoxycinnamic acid?
- Methodological Answer :
- FT-IR : Identify ester (C-O-C) and carboxylic acid (C=O) functional groups.
- ¹H/¹³C NMR : Confirm ethoxy group integration (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and cinnamate backbone.
- UV-Vis : Analyze π→π* transitions for conjugation studies. Cross-validate with computational models (e.g., DFT) for electronic structure insights .
Advanced Research Questions
Q. How should researchers design experiments to assess the stability of 3-Ethoxycinnamic acid under varying pH conditions?
- Methodological Answer :
- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at controlled temperatures (25°C, 37°C). Use kinetic sampling (HPLC at t=0, 24, 48, 72 hrs) to track degradation.
- Data Analysis : Apply Arrhenius kinetics to model degradation rates. For contradictory results (e.g., unexpected stability at high pH), perform post-hoc FT-IR to detect hydrolysis byproducts .
Q. How can contradictory data in studies involving 3-Ethoxycinnamic acid be systematically analyzed?
- Methodological Answer :
- Cluster Analysis : Use mixed-effects models to account for nested variables (e.g., batch-to-batch variability in synthesis) .
- Reprodubility Checks : Replicate experiments under standardized conditions (e.g., solvent purity, humidity control).
- Meta-Analysis : Aggregate data from peer-reviewed studies, applying funnel plots to detect publication bias .
Q. What interdisciplinary approaches are effective in studying the biological interactions of 3-Ethoxycinnamic acid?
- Methodological Answer :
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., tyrosinase).
- In Vitro Assays : Pair with cell-based viability assays (MTT) to validate cytotoxicity.
- Cross-Disciplinary Validation : Collaborate with computational chemists and biologists to reconcile discrepancies between predicted and observed bioactivity .
Methodological Considerations
- Statistical Rigor : For dose-response studies, use nonlinear regression (e.g., Hill equation) and report 95% confidence intervals .
- Ethical Compliance : Document IRB approval for studies involving human-derived samples and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
- Data Presentation : Raw datasets should be archived in repositories like Zenodo, while processed data (e.g., kinetic plots) must include error bars and significance annotations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
